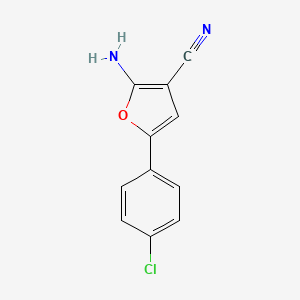
2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile
Descripción general
Descripción
The compound "2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile" is a chemical of interest due to its structural features, which include a furan ring, an amino group, a cyano group, and a chlorophenyl substituent. Although the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can provide insights into the behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of certain precursors in the presence of a base, such as sodium ethoxide, to yield various products including Michael adducts and dihydrofuro[2,3-b]pyridines . For instance, the reaction of 2-amino-4,5-dihydro-3-furancarbonitriles with α,β-unsaturated carbonyl compounds leads to the formation of Michael adducts, which can further react to form more complex structures like dihydrofuro[2,3-b]pyridines . This suggests that the synthesis of "2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile" could potentially involve similar base-catalyzed reactions with appropriate starting materials.
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile" has been characterized by X-ray crystallography. For example, the crystal structure of a co-crystal containing a 2-amino-4-(4-chlorophenyl) substituted compound reveals that the amino, cyano, and chlorophenyl substituents are overlapped, and the fused-ring system is buckled . This indicates that the target compound may also exhibit significant dihedral angles between its substituents, affecting its overall molecular conformation.
Chemical Reactions Analysis
The related compounds participate in various chemical reactions, such as the formation of Michael adducts and subsequent cyclization to produce dihydrofuro[2,3-b]pyridines . These reactions are facilitated by bases like sodium ethoxide and can lead to a diverse array of products depending on the reaction conditions and the substituents present on the starting furancarbonitriles.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile" are not directly reported, the properties of structurally similar compounds can provide some insights. For instance, the presence of amino and cyano groups can contribute to hydrogen bonding interactions, as seen in the crystal structure of a related compound where N—H...N hydrogen bonds lead to the formation of dimers . Additionally, the electronic transport properties of a diarylethene derivative of a related furan compound have been studied, showing that the molecule can act as an optical molecular switch with on-off states modulated by light . This suggests that "2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile" may also exhibit interesting electronic properties that could be explored for potential applications in molecular electronics.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile has been used as a building block in the synthesis of various heterocyclic compounds. A notable example is its role in the creation of furo[2,3-d]pyrimidin-4(3H)-one derivatives and 4H-furo[2,3-d][1,3]oxazin-4-one derivatives (El-Shahawi & El-ziaty, 2017).
Optical Properties in Thin Films
The structural and optical properties of derivatives of 2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile, such as 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, have been studied in thin film form. These compounds exhibited interesting polycrystalline structures and optical properties, making them relevant for materials science research (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties
2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile derivatives have been analyzed for their photovoltaic properties. These compounds have shown potential in the fabrication of organic–inorganic photodiode devices, with studies focusing on their electrical properties and their response to illumination (Zeyada, El-Nahass, & El-Shabaan, 2016).
Anticancer Applications
Some derivatives of 2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile have been synthesized and evaluated for their anticancer properties. For instance, derivatives such as 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo[3,2-α]pyrimidine-6-carbonitrile have shown promising in-vitro anticancer activities against various human tumor cell lines (Tiwari et al., 2016).
Electronic Transport Properties
The electronic transport properties of 2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile and its derivatives have been a subject of interest, particularly in the study of molecular switches. These compounds exhibit changes in conductivity upon exposure to different types of light, which is crucial for applications in optoelectronics (Farbodnia et al., 2021).
Direcciones Futuras
The future directions for “2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile” could involve further exploration of its potential biological activities and its use in the synthesis of new bioactive heterocycles . Additionally, more research could be done to improve the synthetic methodologies for this compound .
Propiedades
IUPAC Name |
2-amino-5-(4-chlorophenyl)furan-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-9-3-1-7(2-4-9)10-5-8(6-13)11(14)15-10/h1-5H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGPVKXKRRYSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(O2)N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396970 | |
| Record name | 2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile | |
CAS RN |
26454-85-3 | |
| Record name | 2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



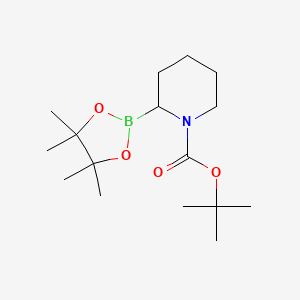
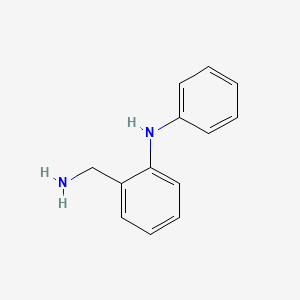
![7-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3032511.png)
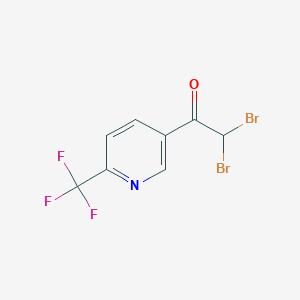
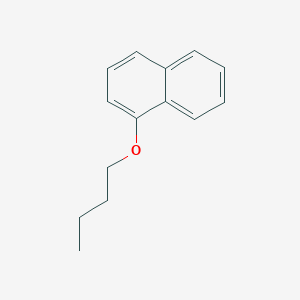
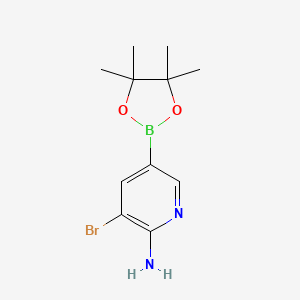
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B3032517.png)
![1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol](/img/structure/B3032518.png)

![[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol](/img/structure/B3032520.png)

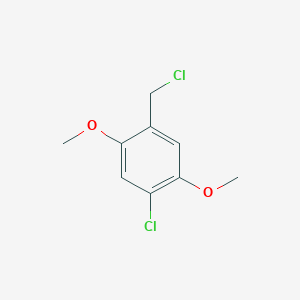
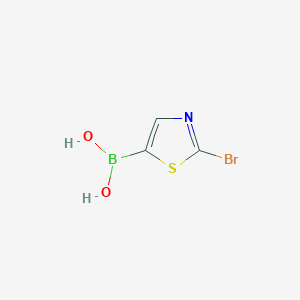
![Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]-](/img/structure/B3032526.png)